![molecular formula C20H20O4 B5754533 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as EGC or Ethyl Genistein Chromenone, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. EGC belongs to the family of flavonoids, which are naturally occurring compounds found in various plants and fruits.
Wirkmechanismus
The mechanism of action of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes that are involved in various cellular processes. 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to inhibit the activity of tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to inhibit the activity of topoisomerase, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have several biochemical and physiological effects. Studies have shown that 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. Additionally, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to induce apoptosis or programmed cell death in cancer cells. 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been found to improve endothelial function, which is essential for maintaining healthy blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to have low toxicity levels, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Zukünftige Richtungen
There are several potential future directions for research on 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. One area of research is to further explore its anti-cancer properties and develop new cancer treatments based on 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one. Another area of research is to investigate its potential use in the treatment of cardiovascular diseases. Additionally, research could be conducted to better understand the mechanism of action of 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one and develop new experiments that can accurately measure its effects.
Synthesemethoden
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. The chalcone is then treated with methyl magnesium bromide to form 4-methoxy-3-(4-methoxyphenyl)propan-1-one. The final step involves the cyclization of the propanone with salicylaldehyde in the presence of a base to form 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one.
Wissenschaftliche Forschungsanwendungen
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been studied extensively for its potential applications in various fields of medicine. One of the major areas of research is cancer treatment. Studies have shown that 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has anti-cancer properties and can inhibit the growth of cancer cells. 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to induce apoptosis or programmed cell death in cancer cells, thereby preventing their growth and spread.
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been studied for its potential use in the treatment of cardiovascular diseases. Studies have shown that 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can improve endothelial function, which is essential for maintaining healthy blood vessels. 6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been found to increase the production of nitric oxide, which is a vasodilator that helps to relax blood vessels and reduce blood pressure.
Eigenschaften
IUPAC Name |
6-ethyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-4-15-10-17-13(2)9-20(21)24-19(17)11-18(15)23-12-14-5-7-16(22-3)8-6-14/h5-11H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMJDFUFGOADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)OC)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5754454.png)
![methyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5754459.png)
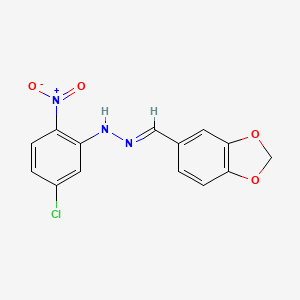
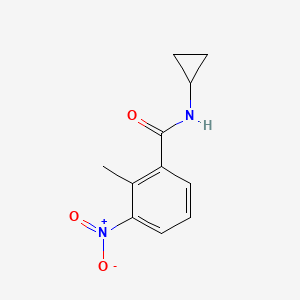
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
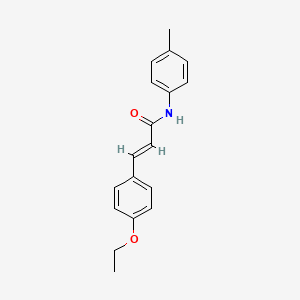
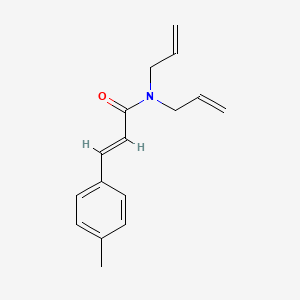
![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
![1-(2-pyridinyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5754508.png)
![2-(4-chlorophenyl)-3-[4-(diethylamino)-2-methoxyphenyl]acrylonitrile](/img/structure/B5754509.png)
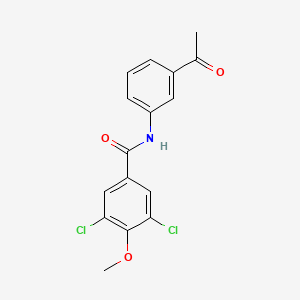
![methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)
